4-isopropoxy-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide
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Overview
Description
4-isopropoxy-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide is a complex organic compound that features a benzamide core substituted with a propan-2-yloxy group and a pyridin-2-yl-1,2,4-oxadiazol-5-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropoxy-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide typically involves multi-step organic reactionsThe final step often involves the coupling of the oxadiazole derivative with a benzamide precursor under suitable conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of greener reaction conditions, such as solvent-free or aqueous-phase reactions .
Chemical Reactions Analysis
Types of Reactions
4-isopropoxy-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and NaBH4 are commonly used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols .
Scientific Research Applications
4-isopropoxy-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-isopropoxy-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-yl-1,2,4-oxadiazol-5-yl moiety may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
2-(propan-2-yloxy)-N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]benzamide: This compound is structurally similar but contains a thiadiazole ring instead of an oxadiazole ring.
Pyrimidinamine derivatives containing pyridin-2-yloxy moiety: These compounds share the pyridin-2-yloxy group but differ in the core structure, which is based on pyrimidine.
Uniqueness
4-isopropoxy-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide is unique due to the presence of both the oxadiazole and pyridin-2-yl moieties, which may confer distinct chemical and biological properties compared to similar compounds .
Properties
CAS No. |
1119434-42-2 |
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Molecular Formula |
C23H20N4O3 |
Molecular Weight |
400.4g/mol |
IUPAC Name |
4-propan-2-yloxy-N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
InChI |
InChI=1S/C23H20N4O3/c1-15(2)29-17-12-10-16(11-13-17)22(28)25-19-8-4-3-7-18(19)23-26-21(27-30-23)20-9-5-6-14-24-20/h3-15H,1-2H3,(H,25,28) |
InChI Key |
LWQWQXQVIVJMMP-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=N4 |
Origin of Product |
United States |
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